2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-13-10-15(22)20(16(17)19-13)11-14(21)18-9-8-12-6-4-3-5-7-12/h6,10H,2-5,7-9,11H2,1H3,(H2,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRLOSQJZAKASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)CC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by the introduction of the amino group and the cyclohexenyl ethyl side chain through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions, receptor binding, and cellular processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrimidinyl acetamides reported in the literature. Key differences lie in substituents on the pyrimidine ring, the presence of sulfur vs. oxygen linkages, and the nature of the acetamide side chain. Below is a detailed comparison based on the evidence provided:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Pyrimidine Core Modifications: The target compound features a 2-amino-4-ethyl-6-oxo substitution, contrasting with the 4-methyl-6-oxo-thioether groups in analogs like 5.12 and 5.13 . The amino group may enhance hydrogen-bonding interactions, while the ethyl substituent could increase steric bulk compared to methyl.
Acetamide Side Chain Diversity :
- The N-[2-(cyclohex-1-en-1-yl)ethyl] group in the target compound is distinct from the benzyl (5.12), cyclohexyl (5.13), and dichlorophenyl (5.6) substituents. The cyclohexenyl moiety introduces unsaturation, which may improve conformational flexibility and π-stacking interactions .
The dichlorophenyl-substituted 5.6 shows enhanced antimicrobial activity, likely due to electron-withdrawing effects improving membrane penetration .
Research Implications
While direct pharmacological data for the target compound are lacking, structural comparisons highlight its unique features:
- The amino-ethyl-oxo pyrimidine core may confer selectivity for enzymes like dihydrofolate reductase or thymidylate synthase, common targets for pyrimidine analogs .
- The cyclohexenylethyl side chain could optimize logP values for blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
Biological Activity
The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a pyrimidine derivative known for its potential biological activities. Its unique structure combines a dihydropyrimidinone core with various substituents, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex arrangement that includes an amino group, an ethyl substituent, and a cyclohexenyl group. The presence of these functional groups is believed to enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 316.35 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the dihydropyrimidinone core via condensation reactions.
- Introduction of the cyclohexenyl substituent through nucleophilic substitution.
- Final acetamide formation through acylation.
Optimized reaction conditions are crucial for maximizing yield and purity, often requiring high-purity reagents and controlled environmental conditions.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
Anticancer Activity
Studies have shown that pyrimidine derivatives can act as cytotoxic agents against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on tumor cell proliferation.
Antimicrobial Activity
Pyrimidine compounds have also been investigated for their antibacterial and antifungal properties. The specific interactions with microbial enzymes or cellular components are critical for their efficacy.
Mechanism of Action
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. Understanding these interactions is essential for elucidating the mechanism of action and optimizing efficacy.
Case Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of structurally related compounds on human cancer cell lines. For example, compounds derived from similar pyrimidine frameworks showed IC50 values ranging from 15 to 30 μM against MDA-MB-231 breast cancer cells, indicating significant potency.
- Antimicrobial Testing : A series of derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) as low as 10 μg/mL.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use of coupling agents like HOBt/EDC for amide bond formation, requiring precise temperature control (40–60°C) and anhydrous solvents (DMF, dichloromethane) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while pH control minimizes side products .
- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95%) . Methodological Tip: Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of reagents) .
Q. Which analytical techniques are most reliable for confirming its structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR resolves the dihydropyrimidinone core (δ 6.01 ppm for CH-5) and acetamide protons (δ 10.10 ppm for NHCO) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 344.21) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) . Note: Cross-validate data with elemental analysis (C, H, N, S) to resolve ambiguities .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% v/v in final assays) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
- QSAR modeling : Correlate substituent effects (e.g., cyclohexenyl vs. phenyl groups) with IC₅₀ values .
- Reaction path optimization : Apply quantum chemical calculations (DFT) to predict reaction barriers and intermediates .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Activation of carboxyl groups : Pre-activate the dihydropyrimidinone core with CDI (1,1'-carbonyldiimidazole) before coupling .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. overnight) and improve yields by 15–20% .
- In situ scavengers : Add molecular sieves to absorb water in solvent-free conditions .
Q. How can structural contradictions in NMR or mass spectrometry data be resolved?
- Dynamic effects in NMR : Assign tautomeric forms (e.g., keto-enol equilibrium in dihydropyrimidinone) using variable-temperature NMR .
- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .
- HR-MS/MS fragmentation : Map fragmentation patterns to distinguish isomers (e.g., m/z 344.21 vs. 345.22) .
Q. What experimental designs are recommended to study structure-activity relationships (SAR)?
- Analog libraries : Synthesize derivatives with variations in:
- R₁ : Ethyl vs. methyl groups at position 4 .
- R₂ : Cyclohexenyl vs. aryl substituents on the acetamide .
- Pharmacophore mapping : Identify critical H-bond donors (amide NH) and hydrophobic pockets (cyclohexenyl) using X-ray crystallography .
- Biological profiling : Compare IC₅₀ values across enzyme families (e.g., PDE inhibitors vs. kinase inhibitors) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in biological activity across studies?
- Standardize assays : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., PrestoBlue vs. MTT) .
- Control for solubility : Measure compound solubility in assay media via LC-MS to confirm effective concentrations .
- Batch-to-batch variability : Characterize each synthesis batch with HPLC and NMR to exclude impurities (>95% purity) .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–48 hours; analyze degradation via LC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
- Light/temperature sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
Tables for Key Data
Table 1: Comparative Yields Under Different Synthesis Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Standard coupling | DMF | 40 | 65 | 92 | |
| Microwave-assisted | DCM | 80 | 80 | 95 | |
| CDI pre-activation | THF | 25 | 75 | 98 |
Table 2: Biological Activity of Structural Analogs
| Analog Substituents | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 4-Ethyl, Cyclohexenyl | Kinase A | 0.8 | 0.12 | |
| 4-Methyl, Phenyl | Protease B | 12.5 | 0.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
